4-((2,6-Diethylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid
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Overview
Description
4-((2,6-Diethylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both phenyl and amino groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,6-Diethylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,6-diethylphenylamine with ethyl 2-bromoacetate under basic conditions to form an intermediate ester. This ester is then hydrolyzed to yield the corresponding carboxylic acid. The final step involves the reaction of this carboxylic acid with 2-aminoethanol under acidic conditions to form the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification through techniques like column chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((2,6-Diethylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amino and hydroxyl groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are typically amines and alcohols.
Substitution: The products depend on the substituents used, but common products include substituted amines and ethers.
Scientific Research Applications
4-((2,6-Diethylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((2,6-Diethylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-((2,6-Dimethylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid
- 4-((2,6-Diethylphenyl)amino)-2-((2-methoxyethyl)amino)-4-oxobutanoic acid
- 4-((2,6-Diethylphenyl)amino)-2-((2-hydroxypropyl)amino)-4-oxobutanoic acid
Uniqueness
Compared to similar compounds, 4-((2,6-Diethylphenyl)amino)-2-((2-hydroxyethyl)amino)-4-oxobutanoic acid is unique due to its specific substitution pattern and the presence of both diethylphenyl and hydroxyethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(2,6-diethylanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-3-11-6-5-7-12(4-2)15(11)18-14(20)10-13(16(21)22)17-8-9-19/h5-7,13,17,19H,3-4,8-10H2,1-2H3,(H,18,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMWMALHCPFSDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CC(C(=O)O)NCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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